![molecular formula C12H14F2O2 B2776786 2-(3,5-Difluorophenyl)-3,3-dimethylbutanoic acid CAS No. 2490418-75-0](/img/structure/B2776786.png)
2-(3,5-Difluorophenyl)-3,3-dimethylbutanoic acid
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Overview
Description
The compound “2-(3,5-Difluorophenyl)-3,3-dimethylbutanoic acid” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), and oxygen (O) atoms in its structure. The presence of fluorine (F) suggests that it might have interesting properties, as fluorine is highly electronegative .
Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely depending on the specific functional groups present in the molecule . Without more specific information, it’s difficult to provide a detailed chemical reactions analysis.Scientific Research Applications
Novel Analgesic-Antiinflammatory Applications
- 5-(2,4-Difluorophenyl)salicylic acid, a related compound, is identified as an effective analgesic and antiinflammatory agent. It's more active than aspirin and superior in duration of action and therapeutic index (Hannah et al., 1978).
Synthesis of Imidazo[4,5‐b]pyridine Derivatives
- A new synthetic route for preparing 4-[3-(4-chlorophenyl)methyl-6-chloroimidazo[4,5-b]pyridin-2-yl]-3,3-dimethylbutanoic acid is described. This compound is a potent orally active TXA2/PGH2 receptor antagonist and is under pharmacological investigation (Nicolai et al., 1994).
Chemical Correlation and Configuration Analysis
- The absolute configuration of (–)-2-chloro-3,3-dimethylbutanoic acid and (–)-2-bromo-3,3-dimethylbutanoic acid, compounds closely related to the chemical , has been studied and assigned based on various chemical analyses (Galetto & Gaffield, 1969).
Preparation of 3,3-Dimethylbutyraldehyde
- 3,3-Dimethylbutyraldehyde, synthesized from 3,3-dimethylbutanoic acid, is an important intermediate in the production of the high-intensity sweetener neotame. The study explores cost-effective methods for its preparation (Xun Yu-jun, 2009).
Synthesis and Thromboxane A2 Receptor Antagonism
- The synthesis and evaluation of benzimidazole and imidazo[4,5-b]pyridine acid derivatives as thromboxane A2 receptor antagonists are discussed. Compounds with a 3,3-dimethylbutanoic acid side chain showed high potency (Nicolaï et al., 1993).
Improved Synthesis Method for Difluorosalicylic Acids
- An improved synthesis method for 3,5-difluorosalicylic acid and 3,5-difluorosalicylaldehyde, avoiding the use of corrosive HF and fluorine gas, is described. This method is relevant for creating chemical structures similar to 2-(3,5-Difluorophenyl)-3,3-dimethylbutanoic acid (Weidner-Wells & Fraga-Spano, 1996).
Synthesis of Difluorophenyl-Propenones as Anticancer Agents
- Synthesis of 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones, having potential as anticancer agents, is explored. The mechanism of action for these compounds is through the induction of apoptosis (Yamali et al., 2017).
Development of Anti-Cancer Drug Derivative
- The creation of a difluoro-derivative of the anti-cancer drug chlorambucil is detailed, demonstrating the potential for developing new therapeutic agents using difluorophenyl compounds (Buss, Coe, & Tatlow, 1986).
Practical Problems in Precise Estimation in Urine Samples
- A study on the quantitation of a related compound, 5F-ADB, in urine samples, highlights the challenges in precise drug measurement, which can be relevant for similar compounds like 2-(3,5-Difluorophenyl)-3,3-dimethylbutanoic acid (Dybowski et al., 2020).
Pharmacological Properties of Diflunisal
- Diflunisal, a chemically distinct nonacetylating salicylic acid derivative, shows potent antiinflammatory and analgesic properties. This demonstrates the therapeutic potential of modified salicylic acids (Shen, 1983).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-(3,5-difluorophenyl)propionic acid, have been used in various biochemical research
Mode of Action
Compounds with similar structures have been used in suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of two organic compounds to form a new carbon-carbon bond, facilitated by a palladium catalyst .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of various organic compounds, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been used in the synthesis of various organic compounds, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3,5-difluorophenyl)-3,3-dimethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O2/c1-12(2,3)10(11(15)16)7-4-8(13)6-9(14)5-7/h4-6,10H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCBSQCLETWPDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC(=CC(=C1)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Difluorophenyl)-3,3-dimethylbutanoic acid |
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